molecular formula C12H9BrN2O4 B8470719 3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one

3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one

Cat. No.: B8470719
M. Wt: 325.11 g/mol
InChI Key: BPWPWQPUIWSWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9BrN2O4 and its molecular weight is 325.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrN2O4

Molecular Weight

325.11 g/mol

IUPAC Name

3-bromo-1-(2-methoxy-4-nitrophenyl)pyridin-2-one

InChI

InChI=1S/C12H9BrN2O4/c1-19-11-7-8(15(17)18)4-5-10(11)14-6-2-3-9(13)12(14)16/h2-7H,1H3

InChI Key

BPWPWQPUIWSWIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C(C2=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

70 g (403 mmol) of 3-bromopyridin-2(1H)-one are dissolved in 1 l of anhydrous dimethyl sulphoxide, and 54 g (484 mmol) of potassium tert-butoxide are added at room temperature. The suspension is stirred at this temperature for 1 h. 69 g (403 mmol) of 1-fluoro-2-methoxy-4-nitrobenzene are added, and the reaction solution is heated at 80° C. for 20 h. Carefully, the mixture is diluted with 5 l of water. The precipitated solid is filtered off, washed with water and dried under reduced pressure. This gives 103 g (72% of theory) of the desired product.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

36.2 g of 3-bromopyridone (87% purity, 0.18 mol) and 29.4 g of 4-fluoro-3-methoxynitrobenzene (0.17 mol) were introduced as initial charge in 180 ml of N-methylpyrrolidone; 46.1 g of anhydrous potassium phosphate (0.22 mol) were added and the reaction mixture was carried out at 120° C. for 6 h. After cooling to 90° C., water was added and the mixture was cooled to room temperature. The precipitate was filtered off, washed with water and stirred with a methanol/water mixture (1:1). The solid was filtered off, washed and dried in the air. This gave 38.7 g (66%) of the desired target compound.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
46.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

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